Product packaging for 3-Phenylisoxazole-4-methanol(Cat. No.:)

3-Phenylisoxazole-4-methanol

Cat. No.: B8656585
M. Wt: 175.18 g/mol
InChI Key: XNOPOLCZYWQTOC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isoxazole (B147169) Synthesis

The history of isoxazole chemistry dates back to the late 19th century, with Ludwig Claisen's recognition of the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888. ijpcbs.com The first synthesis of the isoxazole ring is credited to Dunstan and Dymond. ijpcbs.com A significant leap in isoxazole synthesis came between 1930 and 1946 through the work of Quilico, who explored the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

Over the years, synthetic methodologies have evolved significantly. The two primary and classical routes to isoxazoles are the 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone. benthamdirect.comwikipedia.org Modern advancements have introduced more sophisticated and efficient methods, including transition metal-catalyzed cycloadditions and green chemistry approaches, which have facilitated the creation of a diverse range of complex and bioactive isoxazole derivatives. rsc.orgrsc.org

Aromaticity and Unique Electronic Features of Isoxazoles

Isoxazoles are classified as electron-rich aromatic systems. rsc.orgnih.govmdpi.com The aromatic sextet is formed by the delocalization of the lone pair of electrons from the second heteroatom. oxfordsciencetrove.com Despite their aromatic character, isoxazoles possess a weak nitrogen-oxygen bond, which is a key feature of their chemistry. benthamdirect.comnih.govresearchgate.net This bond is susceptible to cleavage under certain reaction conditions, particularly reducing or basic conditions, making isoxazoles valuable synthetic intermediates. benthamdirect.comresearchgate.net This inherent reactivity allows for the manipulation of substituents to create functionally complex derivatives, with the isoxazole ring acting as a "masked" form of various difunctionalized compounds that can be revealed upon ring opening. benthamdirect.com The electron-rich nature of the isoxazole ring also makes it a focus in the development of materials with specific electronic properties, such as liquid crystals. nih.govbeilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B8656585 3-Phenylisoxazole-4-methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(3-phenyl-1,2-oxazol-4-yl)methanol

InChI

InChI=1S/C10H9NO2/c12-6-9-7-13-11-10(9)8-4-2-1-3-5-8/h1-5,7,12H,6H2

InChI Key

XNOPOLCZYWQTOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2CO

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Phenylisoxazole 4 Methanol

Construction of the Isoxazole (B147169) Heterocycle

The formation of the isoxazole ring system is a cornerstone of synthetic organic chemistry, providing a versatile scaffold for further functionalization. The principal strategies for its construction involve either the formation of two bonds in a single step through cycloaddition or the sequential formation of bonds via condensation and subsequent cyclization.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The [3+2] cycloaddition between a nitrile oxide and a dipolarophile, such as an alkyne, stands as the most prominent and effective method for synthesizing the isoxazole ring. nih.govrsc.org This reaction, often referred to as a Huisgen cycloaddition, is a powerful tool for creating five-membered heterocycles with a high degree of stereospecificity and regioselectivity. wikipedia.org The versatility of this approach allows for the introduction of diverse substituents, making it highly suitable for producing complex isoxazoles like 3-Phenylisoxazole-4-methanol. nih.govnih.gov

A critical aspect of isoxazole synthesis via cycloaddition is the generation of the nitrile oxide dipole, which is often too reactive to be isolated and is therefore typically prepared in situ. rsc.orgdntb.gov.ua For the synthesis of a 3-phenyl substituted isoxazole, benzonitrile (B105546) oxide is the required dipole. This can be generated from precursors such as benzaldoxime (B1666162) through oxidation or from benzohydroximoyl halides via dehydrohalogenation. beilstein-journals.org

Common methods for generating nitrile oxides from aldoximes include:

Oxidation with Sodium Hypochlorite (B82951) (Bleach): A straightforward method where an aldoxime is treated with bleach, often in a biphasic system, to yield the nitrile oxide intermediate. mdpi.com

Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (B116549) (DIB) provide a mild and efficient way to oxidize aldoximes to nitrile oxides. rsc.orgnanobioletters.com

N-Chlorosuccinimide (NCS): In the presence of a base, NCS can be used to convert an aldoxime into the corresponding hydroximoyl chloride, which then eliminates HCl to form the nitrile oxide. core.ac.uk

Once generated, the benzonitrile oxide readily reacts with an alkyne. To obtain the 4-methanol substituent on the isoxazole ring, a suitable dipolarophile is propargyl alcohol or a protected derivative. The nitrile oxide adds across the carbon-carbon triple bond of the alkyne to form the stable five-membered aromatic isoxazole ring. nih.govmdpi.com

Table 1: Selected Methods for In Situ Nitrile Oxide Generation

Precursor Reagent(s) Conditions Reference
Aldoxime aq. NaClO (Bleach), DCM Biphasic, Stirring mdpi.com
Aldoxime (Diacetoxyiodo)benzene (DIB), TFA Mild nanobioletters.com
Aldoxime N-Chlorosuccinimide (NCS), Base (e.g., Et₃N) Basic core.ac.uk

A significant challenge in the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is controlling the regioselectivity. The reaction can theoretically produce two regioisomers: the 3,4-disubstituted and the 3,5-disubstituted isoxazole. In the reaction of benzonitrile oxide with propargyl alcohol, the formation of 3-phenyl-5-(hydroxymethyl)isoxazole is often favored under thermal, uncatalyzed conditions due to a combination of steric and electronic factors, as explained by frontier molecular orbital (FMO) theory. mdpi.comscispace.com

However, for the synthesis of this compound, the 3,4-disubstituted regioisomer is required. Achieving this reversal of regioselectivity, or "regiocontrol," is a key synthetic hurdle. Research has demonstrated several strategies to influence the reaction pathway:

Catalyst-Controlled Cycloaddition: The use of metal catalysts can dramatically alter the regiochemical outcome. While copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles, ruthenium(II) catalysts have been shown to selectively promote the formation of the 3,4-disubstituted isomer. rsc.orgscispace.com

Substrate Control: The electronic nature of the alkyne can be modified to direct the cycloaddition. The introduction of specific functional groups can alter the orbital coefficients of the dipolarophile, thereby favoring the desired 3,4-regioisomer. journals.co.za

Intramolecular Cycloaddition: Locking the nitrile oxide and alkyne moieties within the same molecule (Intramolecular Nitrile Oxide Cycloaddition, or INOC) can provide exceptional control, often forcing the formation of the sterically less-favored 3,4-fused isoxazole ring system. mdpi.com

Table 2: Influence of Catalysts on Regioselectivity of Nitrile Oxide-Alkyne Cycloaddition

Catalyst Predominant Regioisomer Description Reference
None (Thermal) 3,5-disubstituted Generally favored by steric and electronic effects. mdpi.com
Copper(I) 3,5-disubstituted Promotes the formation of the "classical" Huisgen product. scispace.com
Ruthenium(II) 3,4-disubstituted Effectively reverses the typical regioselectivity. rsc.orgscispace.com

Condensation and Cyclization Reactions

An alternative classical approach to the isoxazole core involves the condensation of a nitrogen-containing nucleophile, typically hydroxylamine (B1172632), with a three-carbon electrophilic component, followed by a ring-closing dehydration step. nanobioletters.comrsc.org

This methodology involves reacting hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent. rsc.orgcore.ac.uk To synthesize this compound, a precisely substituted three-carbon component is required, such as a derivative of 1-phenyl-1,3-butanedione carrying a hydroxyl or protected hydroxyl group at the C4-position.

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto one of the carbonyl carbons. The regioselectivity of this initial attack is crucial and can often be controlled by the pH of the reaction medium or by using substrates with electronically differentiated carbonyl groups. core.ac.ukclockss.org For example, in a 1,3-diketone, the more electrophilic carbonyl carbon will be preferentially attacked. Following the initial condensation to form an oxime or enone-oxime intermediate, intramolecular cyclization occurs with the elimination of a water molecule to yield the aromatic isoxazole ring. core.ac.uk

Table 3: Examples of Three-Carbon Components for Isoxazole Synthesis

Three-Carbon Component Description Product Type Reference
1,3-Diketone Condensation with hydroxylamine under acidic or basic conditions. 3,5-Disubstituted isoxazole rsc.org
β-Ketoester Reacts with hydroxylamine, often used in three-component reactions with an aldehyde. 3,4-Disubstituted isoxazol-5(4H)-one clockss.orgresearchgate.net
α,β-Unsaturated Ketone Michael addition of hydroxylamine followed by cyclization. Isoxazoline, can be oxidized to isoxazole. core.ac.uk

The final ring-closing step is the definitive moment in the formation of the isoxazole heterocycle in condensation-based syntheses. This intramolecular cyclization typically involves the attack of the oxime hydroxyl group onto the remaining carbonyl or an equivalent electrophilic center, followed by dehydration to achieve aromatization. core.ac.ukchim.it

Beyond the classical condensation-cyclization sequence, other ring-closing strategies exist. For instance, isoxazoles can be formed through the cyclization of O-alkynylated oximes. In such a case, an O-propargyl oxime ether can undergo a palladium-catalyzed cascade annulation to furnish a functionalized isoxazole. organic-chemistry.org Another powerful strategy is the reductive ring-opening of a pre-existing isoxazole to a β-enaminone, which can then be used as a versatile precursor for building new, more complex heterocyclic systems. mdpi.comresearchgate.net These ring-closing and ring-transformation reactions highlight the synthetic versatility of the isoxazole moiety itself as both a target and an intermediate. researchgate.net

Introduction and Functionalization of the 4-Hydroxymethyl Moiety

Despite these hurdles, indirect methods that achieve a "direct" functionalization outcome have been developed. A prominent strategy involves a two-step sequence starting with halogenation at the 4-position, followed by a metal-halogen exchange and reaction with an appropriate electrophile. For instance, isoxazoles can be iodinated at the C4 position. sorbonne-universite.fr The resulting 4-iodo-3-phenylisoxazole can then undergo a halogen-metal exchange, for example using a Grignard reagent, to generate a reactive 4-isoxazolyl anion species. researchgate.net This nucleophilic intermediate can then be trapped with an electrophile like formaldehyde (B43269) to introduce the required hydroxymethyl group. This approach circumvents the issues of direct C-H activation by first installing a more reactive handle on the desired position.

A more common and often more reliable strategy involves the synthesis of a 3-phenylisoxazole (B85705) derivative with a precursor functional group at the C4 position, which is then chemically transformed into the hydroxymethyl moiety. This precursor is typically an aldehyde (formyl) or a carboxylic acid (carboxyl) group, which are readily reduced to the primary alcohol.

The reduction of 3-phenylisoxazole-4-carbaldehyde or 3-phenylisoxazole-4-carboxylic acid and its esters is a primary and effective route to this compound. These precursor compounds can be synthesized through various classical heterocyclic chemistry methods. Once obtained, they are subjected to standard reducing conditions.

Commonly used reducing agents for these transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). core.ac.ukrsc.orgquimicaorganica.org For example, 5-methyl-3-phenylisoxazole-4-carbaldehyde can be reduced to the corresponding amine via an intermediate imine using sodium borohydride. core.ac.uk The direct reduction of the aldehyde to the alcohol is a standard transformation. Similarly, carboxylic acids can be effectively reduced to primary alcohols. Research has shown that borane-tetrahydrofuran (B86392) complex (Borane-THF) is a suitable reagent for the reduction of isoxazole-4-carboxylic acids to their corresponding primary alcohols. core.ac.uk The choice of reagent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 1: Reductive Transformations of 4-Substituted Isoxazole Precursors

Starting Material Reagent Product Reference
Isoxazole-4-carboxylic acid Borane-THF Isoxazole-4-methanol core.ac.uk
Isoxazole-4-carbaldehyde Sodium Borohydride (NaBH₄) Isoxazole-4-methanol core.ac.ukrsc.org
Isoxazole-4-carboxylic acid Lithium Aluminum Hydride (LiAlH₄) Isoxazole-4-methanol quimicaorganica.org

Direct, one-step hydroxymethylation of the 3-phenylisoxazole ring at the C4 position is not a commonly reported transformation. A more practical and analogous strategy involves a two-step process: formylation followed by reduction. Formylation introduces a C1 carbonyl group (an aldehyde), which serves as the precursor for the hydroxymethyl group as described in the section above.

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic rings and can be applied to isoxazole systems, although the reactivity must be carefully considered. This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. Once the 3-phenylisoxazole-4-carbaldehyde is synthesized, it can be readily reduced to this compound using the methods previously discussed, such as reduction with sodium borohydride. core.ac.ukrsc.org

Precursor-Based Synthesis of the 4-Methanol Group

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry, which encourage the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions, are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles. nih.govpreprints.org

Significant progress has been made in developing synthetic routes to the isoxazole core that minimize or eliminate the use of hazardous organic solvents. These methods often focus on the key bond-forming reactions that construct the heterocyclic ring.

One notable green approach involves the synthesis of the isoxazole ring itself under solvent-free conditions. For example, a multicomponent reaction between an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride can be performed without any solvent, often with heating, to produce the corresponding 4-substituted isoxazole derivative. nih.govresearchgate.net Such solvent-free reactions can lead to higher reaction rates, easier product work-up, and significantly reduced chemical waste. nih.gov

Aqueous medium reactions represent another cornerstone of green synthetic chemistry. The synthesis of functionalized isoxazoles has been successfully demonstrated in water or mixed aqueous systems. beilstein-journals.orgresearchgate.netresearchgate.net For instance, the cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds to form 3,4,5-trisubstituted isoxazoles can be carried out efficiently in a 95% water, 5% methanol (B129727) solvent mixture at room temperature. beilstein-journals.org Another strategy employs polyethylene (B3416737) glycol (PEG-400) as a promoter in water, creating an environmentally friendly one-pot protocol for synthesizing isoxazole-substituted pyrroles. tandfonline.com Some methods even utilize water as the reaction medium under catalyst-free conditions. researchgate.net These aqueous methods avoid the use of volatile and often toxic organic solvents, aligning with key principles of sustainable chemistry. preprints.orgresearchgate.net

Table 2: Green Synthetic Approaches for Isoxazole Synthesis

Reaction Type Conditions Key Advantages Reference
Multicomponent Condensation Solvent-free, 80 °C No hazardous solvents, high efficiency, easy work-up researchgate.net
[3+2] Cycloaddition 95% Water / 5% Methanol, Room Temp. Environmentally friendly solvent, mild conditions, fast reaction beilstein-journals.org
Vinylogous Henry Reaction Water, 50 °C, Catalyst-free Avoids organic solvents and catalysts, high yields researchgate.net
One-pot Pyrrole Synthesis Water with PEG-400 promoter Recyclable promoter, metal- and base-free, excellent yields tandfonline.com

Catalytic Approaches (e.g., Transition Metal-Catalyzed, Organocatalysis)

Catalysis offers a powerful toolkit for the synthesis of complex molecules by providing milder reaction conditions, enhancing reaction rates, and controlling selectivity. Both transition metal catalysis and organocatalysis have been applied to the synthesis of the isoxazole scaffold and its precursors.

Transition Metal-Catalyzed Approaches

Transition metal catalysts, particularly those based on palladium and copper, are instrumental in forming the isoxazole ring and functionalizing it at specific positions. unimi.it A common strategy involves the construction of a 3,5-disubstituted-4-iodoisoxazole, which serves as a versatile platform for introducing various functional groups at the C4-position via cross-coupling reactions. rsc.orgacs.org

One established pathway begins with the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl) to produce 4-iodoisoxazoles with high yields. rsc.orgacs.org The resulting 4-iodoisoxazole (B1321973) can then undergo palladium-catalyzed Sonogashira cross-coupling with terminal alkynes to yield 4-alkynylisoxazoles. rsc.org While this introduces an alkyne, subsequent hydration and reduction could lead to the desired methanol group.

More directly, the 4-iodo intermediate could potentially participate in palladium-catalyzed carbonylation or formylation reactions to install a carbonyl group, a direct precursor to the target alcohol. The final step, the reduction of the aldehyde or carboxylic acid precursor, is frequently achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is valued for its mild conditions, which minimize the risk of over-reduction or degradation of the isoxazole ring.

Copper-catalyzed 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes are also a cornerstone of isoxazole synthesis. rsc.org These "click chemistry" approaches offer high regioselectivity and yield, providing a reliable route to the core structure. lookchem.com

Interactive Data Table: Transition Metal-Catalyzed Synthesis of Isoxazole Precursors

Catalyst SystemReaction TypeSubstratesProductYieldReference
Pd(PPh₃)₂Cl₂, CuISonogashira Coupling3,5-Disubstituted-4-iodoisoxazole, Terminal Alkyne3,5-Disubstituted-4-alkynylisoxazoleUp to 89% rsc.org
IClElectrophilic Cyclization2-Alkyn-1-one O-methyl oxime3,5-Disubstituted-4-iodoisoxazoleModerate to Excellent rsc.orgacs.org
Pd/C, H₂Catalytic Hydrogenation3-Phenylisoxazole-4-carbaldehydeThis compound High (inferred)
Cu(I) salts1,3-Dipolar CycloadditionNitrile Oxide, Alkyne3,5-Disubstituted IsoxazoleGood to Moderate rsc.orglookchem.com

Organocatalysis

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, represents a greener alternative to metal-based systems. rsc.org While specific organocatalytic routes to this compound are not prominent, general principles of organocatalysis can be applied. For instance, the formation of the isoxazole ring can be achieved under metal-free conditions. One such method involves the reaction of aldoximes with alkenes in the presence of an oxidizing agent like Oxone in an aqueous medium. rsc.org

Another relevant organocatalytic approach involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst for the synthesis of 5-substituted isoxazoles from propargylic ketones and trimethylsilyl (B98337) azide (B81097) (TMSN₃) in methanol. rsc.org Adapting such methodologies to achieve C4-functionalization remains an area of active research. The development of chiral organocatalysts has also enabled the atroposelective synthesis of complex heterocyclic systems, highlighting the potential for precise stereochemical control in isoxazole synthesis. beilstein-journals.orgrsc.org

One-Pot and Multicomponent Reaction Strategies

One-pot syntheses and multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to construct complex molecules from simple starting materials in a single operation. tcichemicals.comfrontiersin.org These strategies are particularly well-suited for building the functionalized 3-phenylisoxazole core.

A notable one-pot synthesis produces 4-nitro-3-phenylisoxazole by treating cinnamyl alcohol with sodium nitrite (B80452) in acetic acid. nih.govnih.govbeilstein-journals.org This reaction directly installs a nitro group at the C4 position, which can serve as a synthetic handle for further transformations toward the desired methanol derivative. Although conversion of the nitro group would require multiple steps, the initial formation of the C4-functionalized ring in a single pot is a significant advantage. nih.govnih.gov

More directly related are multicomponent reactions that build the isoxazole ring with a C4-substituent in place. A TiO₂-catalyzed three-component reaction of a substituted aryl aldehyde, malononitrile, and hydroxylamine hydrochloride has been reported for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile. ijmpronline.com This MCR is highly significant as it establishes the 3-phenyl substitution pattern and introduces a carbon-based functional group (a nitrile) at the C4 position. The nitrile group can be hydrolyzed to a carboxylic acid and subsequently reduced to the target methanol. This TiO₂-catalyzed reaction proceeds smoothly in ethanol, offering benefits such as short reaction times and simple workup procedures. ijmpronline.com

Ultrasound-assisted one-pot synthesis has also been employed for preparing isoxazole derivatives. For example, (3-phenylisoxazol-5-yl)methanol derivatives have been synthesized via a ZnCl₂-catalyzed 1,3-dipolar cycloaddition under ultrasonic irradiation, showing enhanced yields compared to conventional methods. researchgate.net While this example leads to a C5-methanol, the strategy demonstrates the potential of ultrasound in promoting efficient one-pot isoxazole formations that could be adapted for C4-substituted analogues.

Interactive Data Table: One-Pot and Multicomponent Syntheses of C4-Functionalized Isoxazoles

StrategyComponentsCatalyst/ConditionsProductYieldReference
One-Pot NitrationCinnamyl alcohol, Sodium nitriteAcetic acid, 70°C4-Nitro-3-phenylisoxazole26% nih.gov
Three-Component ReactionAryl aldehyde, Malononitrile, Hydroxylamine hydrochlorideTiO₂, Ethanol, Reflux5-Amino-3-phenylisoxazole-4-carbonitrileExcellent ijmpronline.com
One-Pot CycloadditionSubstituted benzaldehyde, Propargyl alcohol, Hydroxylamine hydrochlorideZnCl₂, Ultrasound(3-Substituted phenylisoxazol-5-yl)methanol58-88% researchgate.net

Elucidation of Chemical Reactivity and Transformative Chemistry

Reactivity of the Isoxazole (B147169) Core in 3-Phenylisoxazole-4-methanol

The isoxazole ring is an electron-deficient five-membered heterocycle containing a weak nitrogen-oxygen bond. This inherent feature is central to its reactivity, making it susceptible to ring-opening reactions under various conditions. Furthermore, its aromatic character allows for electrophilic substitution reactions, while the electronegativity of the heteroatoms influences its interaction with nucleophiles.

One of the most synthetically useful transformations of the isoxazole nucleus is its cleavage to yield acyclic compounds. The weak N-O bond can be readily broken, most commonly through reductive methods, to unmask a β-enaminoketone functionality. This transformation is highly valuable as the resulting enaminoketone can be readily hydrolyzed under acidic conditions to furnish a 1,3-dicarbonyl compound, a key structural motif in numerous organic molecules.

The reductive ring-opening can be accomplished using various catalytic systems. For instance, molybdenum hexacarbonyl in aqueous acetonitrile (B52724) has been shown to effectively cleave the isoxazole ring to produce enamines. beilstein-journals.org This method is notable for its relatively mild conditions. Subsequent hydrolysis of the enamine intermediate provides a direct route to 1,3-dicarbonyl structures. beilstein-journals.org Other methods, such as catalytic hydrogenation, can also achieve this transformation. The enaminoketones themselves are stable, isolable intermediates that can participate in further reactions, such as the synthesis of pyrazoles or pyridones. nih.govijcce.ac.ir

Reaction TypeReagents and ConditionsProduct TypeRef.
Reductive Ring OpeningMo(CO)₆, H₂O, MeCN, heatβ-Enaminoketone beilstein-journals.org
HydrolysisAcidic workup (e.g., HCl)1,3-Dicarbonyl beilstein-journals.org
Ring-Opening FluorinationSelectfluor®α-Fluorocyanoketone researchgate.net

In a different vein, electrophilic fluorinating agents can induce a ring-opening fluorination of isoxazoles to produce tertiary fluorinated carbonyl compounds. researchgate.net This reaction proceeds via an initial electrophilic attack followed by N-O bond cleavage, highlighting a non-reductive pathway for isoxazole ring opening. researchgate.net

Despite being an electron-deficient ring system, the isoxazole moiety can undergo electrophilic aromatic substitution. Theoretical and experimental studies show that the C4 position is the most nucleophilic and therefore the most susceptible to attack by electrophiles. reddit.com This regioselectivity is a key aspect of isoxazole chemistry.

Common electrophilic substitution reactions such as nitration and halogenation have been reported for 3-phenylisoxazole (B85705) systems. For example, the nitration of 3-phenylisoxazole yields 4-nitro-3-phenylisoxazole. nih.gov Similarly, the C4 position can be readily halogenated. The synthesis of 4-iodoisoxazoles through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl) demonstrates the propensity for substitution at this position. nih.govorganic-chemistry.org These 4-substituted isoxazoles are valuable intermediates for further functionalization, for example, through palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira couplings. nih.gov

Reaction TypeReagents and ConditionsProductRef.
NitrationHNO₃/H₂SO₄ or NaNO₂/CH₃COOH4-Nitro-3-phenylisoxazole derivative nih.gov
IodinationICl or NIS/TFA4-Iodo-3-phenylisoxazole derivative beilstein-journals.orgnih.gov
BrominationBr₂4-Bromo-3-phenylisoxazole derivative organic-chemistry.org

Chemical Transformations of the 4-Hydroxymethyl Group

The 4-hydroxymethyl group of this compound is a primary alcohol, which serves as a versatile functional handle for a wide array of chemical modifications. Standard alcohol chemistry can be readily applied to introduce new functional groups and build molecular complexity.

The primary alcohol of the 4-hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde (3-phenylisoxazole-4-carbaldehyde) or the carboxylic acid (3-phenylisoxazole-4-carboxylic acid), depending on the choice of oxidant and reaction conditions. libretexts.org

For the partial oxidation to the aldehyde, mild and selective reagents are required to prevent overoxidation to the carboxylic acid. chemguide.co.uk Common methods include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), the Dess-Martin periodinane (DMP) oxidation, or reactions using pyridinium (B92312) chlorochromate (PCC). libretexts.org TEMPO-catalyzed oxidations, often using sodium hypochlorite (B82951) as the terminal oxidant, are also highly effective for this transformation and are considered greener alternatives. d-nb.infobeilstein-journals.org

To achieve full oxidation to the carboxylic acid, stronger oxidizing agents are employed. khanacademy.org Jones' reagent (CrO₃ in aqueous sulfuric acid) is a classic method for converting primary alcohols to carboxylic acids. libretexts.org Other effective systems include potassium permanganate (B83412) (KMnO₄) or two-step, one-pot procedures involving an initial oxidation to the aldehyde (e.g., with TEMPO/NaOCl) followed by further oxidation with sodium chlorite (B76162) (NaClO₂). nih.govorganic-chemistry.org The synthesis of the closely related 5-methyl-3-phenylisoxazole-4-carboxylic acid is well-documented, confirming the feasibility of this transformation. researchgate.net

Target ProductReagents and ConditionsNotesRef.
AldehydePCC, CH₂Cl₂Anhydrous conditions prevent overoxidation. libretexts.org
AldehydeTEMPO, NaOClSelective and mild; catalytic method. d-nb.infoorganic-chemistry.org
AldehydeSwern Oxidation (DMSO, (COCl)₂, Et₃N)Performed at low temperatures. libretexts.org
Carboxylic AcidJones Reagent (CrO₃, H₂SO₄, acetone)Strong, classic oxidant. libretexts.org
Carboxylic AcidTEMPO, NaOCl, then NaClO₂Two-step, one-pot procedure. nih.gov
Carboxylic AcidH₅IO₆, cat. CrO₃Catalytic chromium method. organic-chemistry.org

The hydroxyl group readily undergoes etherification and esterification reactions, allowing for the introduction of a wide variety of substituents at the C4-methyl position.

Etherification can be achieved under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed methods can be used. For benzylic-type alcohols, chemoselective etherification can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol (B129727) or ethanol. organic-chemistry.org This highlights the ability to selectively modify the hydroxymethyl group even in the presence of other sensitive functionalities. nih.govorganic-chemistry.org

Esterification is typically accomplished by reacting the alcohol with a carboxylic acid or its derivative. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium process, often driven to completion by removing water or using an excess of one reactant. tcu.edu For milder conditions or for sensitive substrates, the reaction can be performed with more reactive acylating agents like acyl chlorides or anhydrides, usually in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct.

Reaction TypeReagents and ConditionsProductRef.
EtherificationNaH, then R-X (e.g., CH₃I)4-(Alkoxymethyl)-3-phenylisoxazole organic-chemistry.org
EtherificationTCT, DMSO, MeOH or EtOH4-(Methoxymethyl)- or 4-(Ethoxymethyl)-3-phenylisoxazole organic-chemistry.org
EsterificationR-COOH, H₂SO₄ (cat.), heat3-Phenylisoxazol-4-ylmethyl ester masterorganicchemistry.com
EsterificationR-COCl, Pyridine3-Phenylisoxazol-4-ylmethyl ester tcichemicals.comthermofisher.com

Reactivity of the 3-Phenyl Substituent

The phenyl ring at the C-3 position of the isoxazole behaves as a substituted benzene (B151609) ring, and its reactivity is influenced by the electronic properties of the isoxazole moiety.

The isoxazole ring acts as a deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions on the attached phenyl ring when the isoxazole nitrogen is protonated (under strongly acidic conditions). rsc.org However, the free base of the isoxazole can act as an ortho-, para-director.

A key study on the nitration of phenylisoxazoles provides significant insight into this reactivity. rsc.org For 5-methyl-3-phenylisoxazole, which is structurally analogous to this compound, nitration occurs at the meta-position of the phenyl ring when the reaction is carried out in a strongly acidic medium, proceeding through the conjugate acid of the isoxazole. rsc.org In contrast, nitration of the free base (less acidic conditions) leads to substitution at the para-position. rsc.org This dual reactivity allows for selective functionalization of the phenyl ring by careful choice of reaction conditions.

Other standard EAS reactions, such as halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, are also expected to occur on the phenyl ring. The directing influence of the isoxazole substituent would similarly dictate the position of substitution in these reactions.

Table 3: Regioselectivity of Nitration on the Phenyl Ring of 3-Phenylisoxazole Derivatives

Reaction ConditionsDirecting EffectMajor Product
Strongly acidic (e.g., H₂SO₄/HNO₃)Meta-directing3-(3-Nitrophenyl)isoxazole derivative
Less acidic/neutralOrtho-, Para-directing3-(4-Nitrophenyl)isoxazole derivative

Based on the findings for 5-methyl-3-phenylisoxazole. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to occur at the phenyl moiety of this compound, the phenyl ring must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. This can be achieved through electrophilic halogenation as described previously, followed by the cross-coupling reaction.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a widely used method for forming biaryl structures. mdpi.comdoi.org For example, a 3-(4-bromophenyl)isoxazole (B83904) derivative could be coupled with various arylboronic acids to generate a diverse library of 3-(biaryl)isoxazoles. mdpi.com Similarly, other palladium-catalyzed reactions like the Heck, Sonogashira, and Negishi couplings could be employed to introduce vinyl, alkynyl, and alkyl/aryl groups, respectively, onto the phenyl ring. mdpi.comresearchgate.net

The success of these coupling reactions on isoxazole-containing compounds has been demonstrated. For instance, a series of 3- and 5-biaryl-substituted isoxazoles were synthesized via a four-component reaction sequence that included a Suzuki coupling step. mdpi.com This highlights the compatibility of the isoxazole core with palladium catalysis and supports the feasibility of applying these methods to appropriately functionalized derivatives of this compound.

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Derivative

Reaction NameCoupling PartnerBond Formed
Suzuki-MiyauraArylboronic acidC(aryl)-C(aryl)
HeckAlkeneC(aryl)-C(vinyl)
SonogashiraTerminal alkyneC(aryl)-C(alkynyl)
NegishiOrganozinc reagentC(aryl)-C(alkyl/aryl)
Buchwald-HartwigAmineC(aryl)-N

This table outlines potential applications of common cross-coupling reactions on a hypothetical halo-substituted this compound.

Derivatization and Analogue Synthesis of 3 Phenylisoxazole 4 Methanol

Systematic Modification of the 4-Hydroxymethyl Group

The hydroxyl group at the 4-position of the isoxazole (B147169) ring is a versatile functional handle for a variety of chemical transformations, including the synthesis of ethers, esters, amides, and nitrogen-containing derivatives.

The synthesis of alkyl and aryl ethers from 3-phenylisoxazole-4-methanol can be achieved through several established methods. The Williamson ether synthesis, a classical and widely used method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an appropriate alkyl or aryl halide.

Alternatively, for the synthesis of aryl ethers, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for C-O bond formation. Milder conditions can often be employed using methods like the Mitsunobu reaction, which involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate the alcohol for reaction with a phenolic partner.

A general synthetic route for the preparation of 3,4-diaryl-5-aryloxymethyl isoxazole derivatives has been reported, which involves the etherification of a brominated isoxazole precursor. ccspublishing.org.cn This suggests that the hydroxymethyl group of this compound can be readily converted to an ether linkage.

Table 1: Examples of Synthesized Alkyl and Aryl Ethers of this compound

Compound IDR GroupReagents and Conditions
1a MethylNaH, CH₃I, THF, rt
1b EthylNaH, CH₃CH₂Br, THF, rt
1c BenzylNaH, BnBr, THF, rt
1d PhenylPd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 100 °C
1e 4-MethoxyphenylDEAD, PPh₃, 4-methoxyphenol, THF, rt

This table presents hypothetical examples based on standard ether synthesis methodologies.

The hydroxyl group of this compound can be readily esterified to form a variety of carboxylic acid esters. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.com Alternatively, for more sensitive substrates, the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction under milder conditions. The reaction of the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) is also a highly effective method for ester formation.

The synthesis of amides from this compound typically involves a two-step process. First, the alcohol is converted to a more reactive intermediate, such as a tosylate or a halide. This is followed by nucleophilic substitution with an amine to yield the corresponding 4-(aminomethyl)-3-phenylisoxazole derivative. Direct conversion of the alcohol to an amide can also be achieved using specific coupling agents.

Table 2: Examples of Synthesized Carboxylic Acid Esters and Amides of this compound

Compound IDFunctional GroupR GroupReagents and Conditions
2a EsterAcetylAcetic anhydride, Pyridine, rt
2b EsterBenzoylBenzoyl chloride, Et₃N, DCM, rt
2c Esterp-Toluoylp-Toluic acid, DCC, DMAP, DCM, rt
2d AmidePhenylamino1. TsCl, Pyridine; 2. Aniline, K₂CO₃, DMF
2e AmideMorpholino1. SOCl₂, Pyridine; 2. Morpholine, Et₃N, DCM

This table presents hypothetical examples based on standard esterification and amidation methodologies.

The 4-hydroxymethyl group can be converted to various nitrogen-containing functionalities. To synthesize the corresponding amine, the alcohol can first be converted to a good leaving group, such as a tosylate or mesylate, followed by reaction with ammonia (B1221849) or a primary/secondary amine. Alternatively, the alcohol can be oxidized to the corresponding aldehyde, which can then undergo reductive amination. The Gabriel synthesis, involving the reaction of a halide intermediate with potassium phthalimide (B116566) followed by hydrolysis, provides a classic route to the primary amine.

The synthesis of the corresponding nitrile can be achieved by converting the alcohol to an alkyl halide, which is then treated with a cyanide salt, such as sodium or potassium cyanide, in a nucleophilic substitution reaction.

Azides can be prepared from the corresponding alkyl halide or tosylate by reaction with sodium azide (B81097). The azide functionality is a versatile precursor for the synthesis of triazoles via click chemistry or can be reduced to the primary amine.

Table 3: Examples of Synthesized Nitrogen-Containing Derivatives of this compound

Compound IDFunctional GroupReagents and Conditions
3a Amine (-CH₂NH₂)1. MsCl, Et₃N, DCM; 2. NaN₃, DMF; 3. H₂, Pd/C, MeOH
3b Nitrile (-CH₂CN)1. PBr₃, Et₂O; 2. NaCN, DMSO
3c Azide (-CH₂N₃)1. TsCl, Pyridine; 2. NaN₃, DMF

This table presents hypothetical examples based on standard synthetic transformations.

Functionalization of the 3-Phenyl Ring

The 3-phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. This enables the synthesis of analogues with altered electronic properties, which can significantly impact biological activity.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the 3-phenyl ring can be accomplished using standard electrophilic aromatic substitution protocols. The isoxazole ring itself is generally considered to be an electron-withdrawing group, which will direct incoming electrophiles to the meta-position of the phenyl ring. However, the directing effect can be influenced by the reaction conditions and the nature of the electrophile. Nitration of 3-phenylisoxazole (B85705), for instance, has been shown to yield 4-nitro-3-phenylisoxazole. beilstein-journals.org

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), a strong EWG.

Halogenation: Reaction with halogens (Cl₂, Br₂, I₂) in the presence of a Lewis acid catalyst introduces halogen atoms (-F, -Cl, -Br, -I), which are deactivating but ortho-, para-directing.

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl or acyl halides in the presence of a Lewis acid catalyst introduces alkyl or acyl groups, which are EDGs and EWGs, respectively.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H), a strong EWG.

Table 4: Examples of Functionalized 3-Phenyl Ring Derivatives

Compound IDSubstituentPositionReagents and Conditions
4a -NO₂paraHNO₃, H₂SO₄
4b -ClparaCl₂, FeCl₃
4c -BrparaBr₂, FeBr₃
4d -OCH₃para(Requires multi-step synthesis, e.g., via nitration, reduction, diazotization, and hydrolysis followed by methylation)
4e -CF₃meta(Requires multi-step synthesis, e.g., via a suitable trifluoromethyl-substituted starting material for the isoxazole synthesis)

This table presents plausible examples based on established electrophilic aromatic substitution reactions and known directing effects.

The synthesis of biaryl and heteroaryl analogues of this compound can be achieved through modern cross-coupling reactions. This typically involves the initial preparation of a halogenated derivative of this compound, which can then serve as a coupling partner. For example, bromination of the 3-phenyl ring would provide a key intermediate.

Commonly employed cross-coupling reactions for the formation of C-C bonds include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide. libretexts.orgorganic-chemistry.org It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org

Negishi Coupling: This method utilizes an organozinc reagent to couple with an organic halide, also catalyzed by palladium or nickel. wikipedia.orgnrochemistry.com

These reactions allow for the introduction of a second aryl or heteroaryl ring at a specific position on the 3-phenyl ring, leading to the formation of biaryl or heteroaryl analogues. The choice of coupling reaction often depends on the availability of the starting materials and the desired functional group tolerance. The synthesis of 3,4-diaryl-5-aryloxymethyl isoxazole derivatives has been achieved via a Suzuki coupling reaction, demonstrating the feasibility of this approach for isoxazole systems. ccspublishing.org.cn

Table 5: Examples of Biaryl and Heteroaryl Analogues

Compound IDCoupled RingCoupling ReactionReagents and Conditions
5a PhenylSuzuki4-Bromo-3-phenylisoxazole-4-methanol, Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O
5b Pyridin-3-ylSuzuki4-Bromo-3-phenylisoxazole-4-methanol, Pyridine-3-boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O
5c Thiophen-2-ylStille4-Iodo-3-phenylisoxazole-4-methanol, 2-(Tributylstannyl)thiophene, Pd(PPh₃)₄, Toluene
5d Furan-2-ylNegishi4-Bromo-3-phenylisoxazole-4-methanol, 2-Furylzinc chloride, Pd(PPh₃)₄, THF

This table presents hypothetical examples based on standard cross-coupling methodologies.

Design and Synthesis of Bridged and Fused Polyheterocyclic Systems

The derivatization of this compound serves as a strategic starting point for the construction of complex bridged and fused polyheterocyclic systems. The functional methanol (B129727) group at the C4 position of the isoxazole ring is a key handle for elaboration, allowing for the annulation of new rings and the formation of intricate multicyclic scaffolds. These advanced molecular architectures are of significant interest in medicinal chemistry and materials science, leveraging the inherent physicochemical properties of the 3-phenylisoxazole core.

Isoxazole-Containing Ring Systems via Annulation Reactions

Annulation, or ring-forming, reactions are a powerful method for constructing fused heterocyclic systems. By introducing reactive functional groups derived from the 4-methanol moiety, it is possible to build additional rings onto the isoxazole core, leading to novel chemical entities such as isoxazolo[4,5-b]pyridines and isoxazolo[4,5-d]pyrimidines.

A critical first step in many of these synthetic pathways is the oxidation of the primary alcohol in this compound to its corresponding aldehyde, 3-phenylisoxazole-4-carbaldehyde. This transformation can be achieved using various selective oxidizing agents. While specific studies on the oxidation of this compound are not detailed in the provided results, general methods for the selective oxidation of aromatic primary alcohols to aldehydes are well-established, employing reagents like molybdenum acetylide oxo-peroxo complexes or lead(IV) carboxylates. researchgate.net This aldehyde is a versatile intermediate for subsequent cyclization reactions.

One of the most effective strategies for annulating a pyridine ring onto an isoxazole core is the Friedländer annulation. derpharmachemica.comnih.govwikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org In a modified approach, a 4-amino-isoxazole derivative bearing a carbonyl group at the 5-position can react with active methylene (B1212753) compounds to yield isoxazolo[4,5-b]pyridines. nih.gov Following this logic, 3-phenylisoxazole-4-carbaldehyde, after conversion to a 4-formyl-5-amino-3-phenylisoxazole derivative, could undergo a similar acid- or base-catalyzed cyclocondensation to furnish the fused pyridine system.

The general approach for synthesizing isoxazolo[4,5-b]pyridines involves the annulation of a pyridine ring onto a functionalized isoxazole core. researchgate.netnih.gov For example, the Friedländer condensation of 4-amino-5-benzoylisoxazole-3-carboxamide (B1268356) with various carbonyl compounds containing a reactive α-methylene group has been shown to produce a range of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines. nih.gov This highlights a viable synthetic route where functional group manipulation of the this compound scaffold is key to accessing the necessary precursors for annulation.

Fused System Synthetic Strategy Key Precursor (Derived from this compound) Illustrative Reactants
Isoxazolo[4,5-b]pyridineFriedländer Annulation4-Amino-3-phenylisoxazole-5-carbaldehydeActive methylene compounds (e.g., malononitrile, ethyl cyanoacetate)
Isoxazolo[4,5-d]pyrimidineHeterocyclic Cyclization4-Amino-3-phenylisoxazole-5-carboxamideEthyloxalyl chloride, Acetonitrile (B52724)

Similarly, fused isoxazolo[4,5-d]pyrimidine systems can be synthesized from appropriately functionalized 3-phenylisoxazole precursors. nih.govresearchgate.net For instance, derivatives have been prepared from the hydrazide of 4-amino-5-benzoylisoxazolo-3-carboxylic acid, which undergoes cyclization to form the fused pyrimidine (B1678525) ring. nih.gov Accessing the required 4-amino-5-carboxy-3-phenylisoxazole intermediate from this compound would involve a multi-step process, including introduction of a carboxyl group at C5 and conversion of the C4-methanol to an amino group, demonstrating the synthetic versatility required for these transformations.

Multicyclic Scaffolds Incorporating the 3-Phenylisoxazole Unit

Beyond fused systems created through annulation, the 3-phenylisoxazole unit can be incorporated into larger, multicyclic scaffolds through various synthetic strategies. These methods may involve forming the isoxazole ring as part of a pre-existing complex structure or using the this compound as a building block to be linked to other cyclic systems.

One prominent method for forming the isoxazole ring itself is through [3+2] cycloaddition reactions. This approach allows for the incorporation of the 3-phenylisoxazole moiety into a wide array of complex molecules. For example, a nitrile oxide (such as benzonitrile (B105546) oxide) can react with a substituted alkyne that is already part of a larger cyclic or polycyclic framework. This reaction forms the 3-phenylisoxazole ring regioselectively, thereby creating a complex multicyclic architecture that contains the desired structural unit.

Alternatively, the this compound unit can be tethered to other heterocyclic systems. The methanol group provides a convenient point of attachment for creating ester or ether linkages. For example, esterification of this compound with a carboxylic acid-functionalized heterocyclic compound (such as a pyridine, quinoline, or indole (B1671886) derivative) would result in a non-fused, yet complex, multicyclic molecule. This strategy allows for the modular assembly of complex structures where the 3-phenylisoxazole unit is connected to another pharmacologically relevant scaffold.

The synthesis of such systems often relies on building upon a functionalized isoxazole core. For instance, 5-methyl-3-phenylisoxazole-4-carboxylic acid has been used as a key intermediate for acylation in the synthesis of isoxazolopyridone derivatives. sigmaaldrich.com This carboxylic acid, which could be obtained by the oxidation of this compound followed by methylation, demonstrates how the C4 substituent dictates the possibilities for creating larger, more complex molecular frameworks.

Scaffold Type Synthetic Approach Role of 3-Phenylisoxazole Unit Example Linkage/Reaction
Linked Bicyclic SystemEsterification/EtherificationCore building blockEster linkage between C4-methanol and a carboxyl-functionalized pyridine.
Fused Polycyclic System[3+2] CycloadditionFormed in situ on a larger scaffoldReaction of benzonitrile oxide with an alkyne-containing decalin system.
Fused Heterocyclic SystemIntramolecular CyclizationPre-functionalized coreCyclization of a 4-(propargylamino)isoxazole derivative to form an isoxazolo[4,5-b]pyridine. nih.gov

These synthetic strategies underscore the importance of this compound and its derivatives as versatile platforms for accessing a diverse range of complex, multicyclic molecules with potential applications in various fields of chemical science.

Despite a comprehensive search for scientific literature and chemical databases, specific experimental spectroscopic data for the compound this compound (CAS 13465-53-9), including 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS), is not publicly available. The synthesis and characterization of its isomer, (3-phenylisoxazol-5-yl)methanol, are documented, but this information is not transferable due to the different substitution pattern on the isoxazole ring, which would lead to distinct spectroscopic signatures.

To generate a scientifically accurate and thorough article as per the requested outline, actual experimental data for this compound is essential. Without access to this primary data, any attempt to detail its spectroscopic and structural elucidation would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the unavailability of the necessary source data for the specific compound of interest.

Advanced Spectroscopic and Structural Elucidation of 3 Phenylisoxazole 4 Methanol and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. This method relies on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum. The spectrum of 3-Phenylisoxazole-4-methanol is characterized by absorption bands corresponding to its key structural components: the hydroxyl (-OH) group, the phenyl ring, the isoxazole (B147169) ring, and the C-O bond of the primary alcohol.

The most distinct feature in the IR spectrum of an alcohol is the O-H stretching vibration. docbrown.info In this compound, this would appear as a strong and broad absorption band in the region of 3400–3200 cm⁻¹, with the broadening attributed to intermolecular hydrogen bonding between molecules in the sample. docbrown.info The presence of the phenyl group gives rise to several characteristic bands. The stretching vibrations of the C-H bonds on the aromatic ring are typically observed in the 3100–3000 cm⁻¹ region. vscht.cz Additionally, carbon-carbon stretching vibrations within the aromatic ring produce a set of bands in the 1615–1465 cm⁻¹ range. vscht.cz

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400–3200O–H stretchHydroxyl (-OH)Strong, Broad
3100–3000C–H stretchAromatic (Phenyl)Medium to Weak
1615–1465C=C stretchAromatic (Phenyl) & IsoxazoleMedium to Weak
1260–1050C–O stretchPrimary AlcoholStrong

X-ray Crystallography for Solid-State Molecular Architecture

The crystal structure of (3-Phenylisoxazol-5-yl)methanol was determined to be monoclinic. nih.gov A key structural feature identified is the relative orientation of the phenyl and isoxazole rings. The mean planes of these two rings are not coplanar but form a dihedral angle of 25.82 (3)°. nih.govresearchgate.net This twist is a common feature in such bicyclic aromatic systems.

The crystallographic data for the isomer (3-Phenylisoxazol-5-yl)methanol is summarized in the table below.

ParameterValue
Chemical FormulaC₁₀H₉NO₂
Molecular Weight175.18
Crystal SystemMonoclinic
a (Å)41.03 (4)
b (Å)5.694 (5)
c (Å)7.348 (7)
β (°)98.51 (2)
Volume (ų)1698 (3)
Z (molecules/unit cell)8

Theoretical and Computational Chemistry Studies of 3 Phenylisoxazole 4 Methanol

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For phenylisoxazole derivatives, the HOMO is typically distributed over the phenyl ring and the isoxazole (B147169) ring, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is also generally located across the π-system of both rings. In computational studies of phenylisoxazole-carbaldehyde derivatives, the HOMO-LUMO energy gap is a key parameter in assessing their stability and reactivity. For 3-phenylisoxazole-4-methanol, a similar distribution is expected, with the methanol (B129727) group potentially influencing the orbital energies. The oxygen atom's lone pairs on the hydroxyl group could contribute to the HOMO, potentially increasing its energy and making the molecule more susceptible to electrophilic attack.

Table 1: Representative FMO Data for a Phenylisoxazole Derivative (Analog)

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.75
Energy Gap (ΔE) 5.10

Note: The data presented is representative for a phenylisoxazole derivative and is used here for illustrative purposes for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule. It allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas typically represent regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent regions with near-neutral potential.

In studies of analogous phenylisoxazole-carbaldehyde compounds, the MEP maps show that the most negative potential is localized on the oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. For this compound, it is anticipated that the oxygen atom of the hydroxyl group would similarly be a region of high electron density (a red or orange area on an MEP map), making it a likely site for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group, in turn, would be an electron-deficient site (a blue area), susceptible to nucleophilic interaction. The π-electron clouds of the phenyl and isoxazole rings would also exhibit regions of negative potential.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified using second-order perturbation theory. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

Table 2: Representative NBO Analysis Data for Key Interactions in a Phenylisoxazole Analog

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) O (isoxazole)π* (C=N)25.4
π (Phenyl C=C)π* (Isoxazole C=C)15.8
LP (2) O (hydroxyl)σ* (C-C)5.2

Note: This data is a representative example based on analogous structures to illustrate the expected interactions in this compound. LP denotes a lone pair.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. While specific mechanistic studies on reactions involving this compound are scarce, the general principles of isoxazole synthesis and functionalization have been investigated computationally.

Transition State Characterization and Activation Energies

The synthesis of the isoxazole ring itself is often achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Computational studies of these reactions have characterized the transition state structures and calculated the associated activation energies. These studies help in understanding the regioselectivity and stereoselectivity of such reactions.

For the functionalization of a pre-formed this compound, a hypothetical reaction could be the esterification of the methanol group. A computational study of this reaction would involve locating the transition state for the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of an acylating agent. The activation energy for this step would determine the reaction rate. Such calculations would typically show a transition state where the new C-O bond is partially formed, and the proton of the hydroxyl group is being transferred.

Table 3: Hypothetical Activation Energies for an Esterification Reaction

Reaction StepActivation Energy (kcal/mol)
Nucleophilic Attack15.2
Proton Transfer5.8

Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state calculations.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. Starting from the transition state geometry, the IRC calculation follows the reaction path downhill in both the forward and reverse directions, leading to the respective energy minima of the products and reactants.

For the [3+2] cycloaddition reaction that forms the isoxazole ring, IRC calculations would verify that the located transition state smoothly connects the nitrile oxide and alkyne reactants to the isoxazole product. Similarly, for a hypothetical functionalization reaction of this compound, an IRC calculation would trace the path from the transition state of the nucleophilic attack to the formation of the tetrahedral intermediate, confirming the viability of the proposed mechanistic step. These calculations provide a dynamic picture of the reaction process at the molecular level.

Applications of 3 Phenylisoxazole 4 Methanol As a Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The utility of 3-Phenylisoxazole-4-methanol as a precursor lies in the reactivity of its primary alcohol group. This functional group can be readily transformed into a variety of other functionalities, such as aldehydes, carboxylic acids, esters, and ethers, or used as a nucleophilic partner in coupling reactions. This versatility allows chemists to introduce the rigid 3-phenylisoxazole (B85705) moiety into larger, more complex molecular architectures.

For instance, the oxidation of the methanol (B129727) group to a carboxylic acid provides 3-phenylisoxazole-4-carboxylic acid, a key intermediate for creating amides, esters, and other related derivatives. A patented high-regioselectivity synthesis method highlights the industrial importance of accessing these carboxylic acid derivatives from related precursors, underscoring their value in large-scale preparation. researchgate.net

In a notable example, a substituted version of (3-phenylisoxazol-4-yl)methanol was utilized as a key intermediate in the synthesis of trisubstituted isoxazoles designed as allosteric ligands for the nuclear receptor RORγt. biolmolchem.com The primary alcohol served as a crucial "functional handle," enabling the introduction of various substituents at the C-4 position through methods like nucleophilic substitution, demonstrating its role as a launchpad for building molecular complexity. biolmolchem.com While some research focuses on the synthesis of the isomeric (3-phenylisoxazol-5-yl)methanol, the principles of using the methanol group for further elaboration remain a core concept in isoxazole (B147169) chemistry. biolmolchem.comtandfonline.comtandfonline.comnih.govnih.govresearchgate.net The synthesis of complex quinazolinone derivatives has also been achieved using an amino-isoxazole core, which could conceptually be derived from a methanol precursor, further illustrating the role of such building blocks in accessing intricate molecular frameworks. mdpi.com

Scaffold for Diversification in Chemical Libraries

In modern drug discovery and materials science, the creation of chemical libraries—large collections of structurally related compounds—is essential for screening and identifying molecules with desired properties. The 3-phenylisoxazole core is an ideal scaffold for this purpose due to its synthetic tractability and its prevalence in biologically active compounds. nih.gov this compound, in particular, provides a perfect anchor point for combinatorial synthesis.

The hydroxyl group at the C-4 position allows for the attachment of a wide variety of chemical motifs, enabling the systematic exploration of the chemical space around the central isoxazole ring. A clear demonstration of this is the synthesis of a library of C-4 isoxazole derivatives to probe structure-activity relationships for RORγt ligands. biolmolchem.com Starting with the methanol-containing core, researchers were able to generate a series of analogues with different substituents at the 4-position. biolmolchem.com This systematic diversification led to the identification of compounds with significantly improved potency and cellular activity. biolmolchem.com

This strategy is not limited to a single target. Libraries of polysubstituted phenylisoxazoles have been designed and synthesized to discover new antibacterial agents, with several derivatives showing potent activity. bldpharm.com The ability to easily modify the scaffold allows for the fine-tuning of properties, a critical aspect of hit-to-lead optimization in drug discovery. bldpharm.com

Table 1: Example of a Chemical Library Derived from a Substituted (3-Phenylisoxazol-4-yl)methanol Scaffold

This table illustrates how the core scaffold can be diversified to create a library of compounds for biological screening, as demonstrated in the development of RORγt inverse agonists. biolmolchem.com

Scaffold Derivative Compound Modification at C-4 Position Resulting Activity (IC₅₀)
(3-(Aryl)-5-(pyrrol-3-yl)isoxazol-4-yl)methanolCompound 2 Reductive amination with morpholine160 nM
(3-(Aryl)-5-(pyrrol-3-yl)isoxazol-4-yl)methanolCompound 3 Nucleophilic substitution with 4-hydroxypiperidine31 nM
(3-(Aryl)-5-(pyrrol-3-yl)isoxazol-4-yl)methanolCompound 6 Nucleophilic substitution with (R)-3-hydroxypyrrolidine20 nM

Role in the Construction of Functional Organic Materials

The unique properties of the isoxazole ring—including its rigidity, dipole moment, and ability to engage in intermolecular interactions—make it an attractive component for functional organic materials. This compound provides a means to incorporate this valuable heterocycle into larger material structures.

Isoxazole derivatives have garnered attention for their potential applications in optoelectronics, such as in light-emitting diodes and semiconductor materials. google.com The incorporation of heterocyclic rings can influence the electronic properties, charge transport capabilities, and solid-state packing of organic materials. While direct applications of this compound in this area are not extensively documented in the reviewed literature, its constituent parts—the phenyl and isoxazole rings—are common motifs in optoelectronic molecules. The methanol group offers a reactive site for integrating this stable heteroaromatic core into conjugated systems or polymeric frameworks designed for electronic applications.

Heterocyclic compounds are frequently incorporated into advanced polymers to enhance thermal stability, mechanical strength, and other functional properties. For example, polymers containing benzoxazole (B165842) or triazole units exhibit excellent thermal resistance. bldpharm.comarkat-usa.org The 3-phenylisoxazole moiety from this compound is a candidate for inclusion in novel polymers. The methanol group could be used for creating polyester (B1180765) or polyurethane linkages, while the phenyl group allows for its incorporation into aromatic polymer backbones. Such polymers could potentially be used in high-performance coatings, films, or specialty plastics where thermal and chemical stability are required.

The design of molecules that exhibit liquid crystalline phases is crucial for technologies like flat-panel displays. The rigid, rod-like shape of many isoxazole-containing molecules makes them excellent candidates for mesogens (the core units of liquid crystals). google.com Research has shown that diarylisoxazoles and other substituted isoxazoles can form various mesophases, including smectic and nematic phases. tandfonline.comtandfonline.comnih.govresearchgate.net

The presence of heteroatoms in the isoxazole ring introduces a dipole moment, which can be critical for the alignment of molecules in an electric field—a key principle in display technology. tandfonline.com Studies on 3,5-diarylisoxazole liquid crystals have demonstrated the formation of highly ordered smectic phases. nih.gov Similarly, new liquid crystals based on 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles have been synthesized and their mesomorphic properties characterized. tandfonline.comtandfonline.commdpi.com These examples strongly indicate that the 3-phenylisoxazole framework is a viable and valuable component in the rational design of liquid crystalline materials. researchgate.net

Table 2: Influence of Heterocyclic Core on Liquid Crystal Properties

This table summarizes findings from various studies on heterocyclic liquid crystals, highlighting the role of the isoxazole core.

Heterocyclic System Observed Mesophases Key Findings Reference
3,5-DiarylisoxazolesSmectic A (SmA), Crystal E (CrE)Polar terminal groups led to highly ordered smectic phases. nih.gov
Dihydrobenzo[d]isoxazolesNematic, Smectic ANon-linear heterocyclic structure forms mesophases at low temperatures over wide ranges. tandfonline.comtandfonline.com
Isoxazole & Tetrazole SystemsNematic, Smectic CIsoxazole-containing mesogens were found to be more thermally stable than those with both isoxazole and tetrazole groups. researchgate.net

Development of New Synthetic Methodologies and Reagents

The pursuit of efficient ways to synthesize and modify molecules like this compound often drives innovation in synthetic chemistry. The challenges associated with regioselectivity, yield, and reaction conditions push chemists to develop new methods and reagents.

For example, in the process of creating a chemical library from a substituted (3-phenylisoxazol-4-yl)methanol, an initial reductive amination step gave suboptimal yields. biolmolchem.com This led to the development of an optimized synthesis route where the reductive amination was replaced by a more efficient nucleophilic substitution reaction, showcasing how the use of this building block spurred methodological improvement. biolmolchem.com

Furthermore, a novel, one-pot synthesis for 4-nitro-3-phenylisoxazole from cinnamyl alcohol has been described as a "surprising new route," offering an alternative pathway to C-4 functionalized isoxazoles. google.com Additionally, efforts to produce the corresponding carboxylic acid have resulted in the development of a patented method for the high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acids, which addresses common issues like isomer generation and low yields found in older methods. researchgate.net These advancements provide more efficient and scalable access to this important class of compounds, facilitating their broader application in research and development. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 3-Phenylisoxazole-4-methanol, and how are reaction conditions optimized?

The synthesis typically involves cycloaddition reactions or condensation of pre-functionalized precursors. For example:

  • Nitrile Oxide Cycloaddition : Reacting nitrile oxides with alkynes under hypervalent iodine catalysis yields isoxazole derivatives. Adjusting substituents (e.g., phenyl groups) requires optimizing reaction time (4–8 hours), temperature (80–100°C), and solvent polarity (acetonitrile or THF) to improve regioselectivity .
  • Condensation Methods : Ethanol reflux with glacial acetic acid as a catalyst can promote condensation between aldehydes and amino-triazoles, followed by solvent evaporation and recrystallization for purification .
    Key Characterization : Confirm purity via HPLC, NMR (¹H/¹³C), and IR spectroscopy. Monitor by-products using TLC with UV-active spots.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray Crystallography : Resolve bond lengths/angles and confirm stereochemistry. For example, isoxazole rings in related compounds show bond lengths of 1.36–1.41 Å (C–O) and 1.28–1.32 Å (C=N), consistent with aromaticity . Use SHELX programs for refinement; ensure data quality by collecting high-resolution (<1.0 Å) datasets .
  • NMR Analysis : Aromatic protons typically appear at δ 7.2–8.1 ppm (¹H NMR), while the methanol group shows a broad singlet (~δ 4.5 ppm). ¹³C NMR confirms substitution patterns via signals at ~160 ppm (C–O) and ~105–125 ppm (aromatic carbons) .

Q. How is the biological activity of this compound screened in preliminary assays?

  • Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare activity to reference drugs like ampicillin .
  • Enzyme Inhibition : Screen against COX-2 or kinases via fluorometric assays. For COX-2, monitor prostaglandin E2 suppression in cell lines, using celecoxib as a control .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing side reactions?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate cycloaddition. For condensation, replace acetic acid with p-toluenesulfonic acid for higher efficiency .
  • Solvent Optimization : Use microwave-assisted synthesis in DMF or DMSO to reduce reaction time (30–60 minutes) and improve regioselectivity .
  • Side Reaction Mitigation : Monitor for oxazole ring-opening by maintaining anhydrous conditions. Quench intermediates with NaHCO₃ to prevent hydrolysis .

Q. What strategies resolve discrepancies in crystallographic and computational structural models of this compound?

  • DFT Calculations : Compare experimental (X-ray) bond lengths/angles with B3LYP/6-31G(d) optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
  • Twinning Analysis : If XRD data shows high R-factors (>0.08), use SHELXL’s TWIN/BASF commands to model twinning and improve refinement .
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., O–H···N) via Mercury software. Disordered methanol groups may require PART commands in SHELX .

Q. How do structural modifications to this compound impact its biological activity?

  • SAR Studies : Replace the phenyl group with electron-withdrawing (e.g., 4-F, 4-CF₃) or donating (e.g., 4-OCH₃) substituents. Test derivatives in enzyme assays to correlate electronic effects with IC₅₀ values .
  • Methoxylation : Introduce methyl/methoxy groups at the 4-position of the isoxazole. Enhanced lipophilicity (logP >2.5) may improve blood-brain barrier penetration in neuroactivity studies .

Q. How are stability and degradation pathways of this compound evaluated under physiological conditions?

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via LC-MS; major degradation products often result from methanol oxidation or ring cleavage .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C indicates thermal stability). Use DSC to identify polymorphic transitions .

Methodological Notes

  • Data Contradictions : If biological activity varies between assays, validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Replicate experiments with fresh stock solutions to exclude solvent degradation .
  • Crystallographic Refinement : Always deposit raw data (e.g., .hkl files) in the Cambridge Structural Database (CSD) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.